molecular formula C11H14N2O4 B8280628 4-(5-Methoxy-2-nitro-phenyl)-morpholine

4-(5-Methoxy-2-nitro-phenyl)-morpholine

Cat. No.: B8280628
M. Wt: 238.24 g/mol
InChI Key: RNMOZCXLJVXTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methoxy-2-nitro-phenyl)-morpholine is a nitroaromatic morpholine derivative characterized by a methoxy group at the 5-position and a nitro group at the 2-position of the phenyl ring, which is directly attached to the morpholine heterocycle. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound. The nitro group enhances electrophilicity, while the methoxy group contributes electron-donating effects, creating a polarized electronic environment. This structural combination makes the compound a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and receptor modulators .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-(5-methoxy-2-nitrophenyl)morpholine

InChI

InChI=1S/C11H14N2O4/c1-16-9-2-3-10(13(14)15)11(8-9)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3

InChI Key

RNMOZCXLJVXTKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Phenyl Ring
  • 4-(4-Nitrophenyl)thiomorpholine () :

    • Replaces morpholine with thiomorpholine (sulfur instead of oxygen).
    • The sulfur atom increases lipophilicity (higher logP) and metabolic lability due to oxidation susceptibility.
    • Solid-state packing differs significantly: forms centrosymmetric dimers via C–H···O interactions and π-stacking, unlike the morpholine analogue .
  • 4-(2-Fluoro-4-nitrophenyl)morpholine () :

    • Features fluorine at the 2-position and nitro at the 4-position.
    • Fluorine’s electron-withdrawing effect enhances metabolic stability and bioavailability compared to methoxy.
    • The ortho-fluorine may sterically hinder rotations, affecting binding to biological targets .
  • 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (): Replaces the nitrophenyl group with a pyrazol-phenoxy moiety. Demonstrates anti-trypanosomal activity (IC50 = 1.0 µM), highlighting the importance of the pyrazol ring for activity. Substitution with isoxazole or aminophenyl reduces potency .
Heterocyclic Ring Modifications
  • Thiomorpholine vs. Morpholine () :

    • Thiomorpholine’s sulfur atom increases lipophilicity (clogP: ~1.5 vs. ~0.8 for morpholine).
    • Morpholine’s oxygen enables stronger hydrogen bonding, critical for receptor interactions (e.g., EP2 receptor potentiation in trisubstituted pyrimidines; ) .
  • Piperidine and Piperazine Analogues () :

    • Replacing morpholine with piperidine in trisubstituted pyrimidines reduces EP2 receptor activity (fold shift: 5.2 vs. 1.0 for piperidine).
    • Morpholine’s oxygen likely stabilizes binding via dipole interactions or hydrogen bonding .

Physicochemical Properties

Compound logP Melting Point (°C) Solubility (mg/mL) Key Substituents
4-(5-Methoxy-2-nitro-phenyl)-morpholine ~1.2 85–90 (estimated) ~0.5 (DMSO) 5-OCH3, 2-NO2
4-(4-Nitrophenyl)thiomorpholine ~1.8 109–110 ~0.3 (DMSO) 4-NO2, S in ring
4-(2-Fluoro-4-nitrophenyl)morpholine ~0.9 Not reported ~0.6 (DMSO) 2-F, 4-NO2
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine ~2.5 Not reported ~0.2 (DMSO) Pyrazol-phenoxy

Data estimated from structural analogs in .

  • Methoxy vs. Nitro Positioning : The 5-methoxy-2-nitro substitution in this compound creates a sterically accessible para-position on the phenyl ring, enabling further functionalization. In contrast, 4-(4-nitrophenyl)thiomorpholine has a para-nitro group, which may limit reactivity at that position .
Antimicrobial and Antiparasitic Activity
  • Anti-Trypanosomal Activity (): Morpholine derivatives with pyrazol-phenoxy groups exhibit IC50 values as low as 1.0 µM against Trypanosoma brucei. The nitro group in this compound may enhance redox activity, contributing to antiparasitic effects .
  • Antimycobacterial Agents () :

    • Thiomorpholine derivatives are precursors to squaramides with antimycobacterial activity. The nitro group facilitates reduction to amines for further coupling .
Kinase and Receptor Modulation
  • PI3K Inhibition () :

    • 4-(1,3-Thiazol-2-yl)morpholine derivatives show potent PI3K inhibition (IC50 < 10 nM). The thiazolyl group enhances binding affinity, while morpholine stabilizes the active conformation .
  • EP2 Receptor Potentiation () :

    • Morpholine-containing trisubstituted pyrimidines (e.g., CID2992168) exhibit 5.2-fold shifts in PGE2 EC50, outperforming piperidine and pyrrolidine analogues .

Q & A

Q. What are the recommended synthetic routes for 4-(5-Methoxy-2-nitro-phenyl)-morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is typical:

Nitro Group Introduction : Nitration of 5-methoxy-2-phenyl-morpholine using HNO₃/H₂SO₄ at 0–5°C (controlled exotherm). Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .

Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol 95:5) yields >90% purity. Optimize stoichiometry to minimize byproducts (e.g., over-nitration).
Critical Parameters : Temperature control during nitration prevents decomposition. Catalytic Pd/C (5 mol%) improves regioselectivity in analogous nitroaryl-morpholine syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) at δ ~3.8 ppm and nitro (-NO₂) aromatic coupling patterns. Compare to computational predictions (DFT/B3LYP) for chemical shifts .
  • XRD : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond angles and confirms morpholine ring conformation. A similar morpholine-nitro complex showed R-factor = 0.036 in structural validation .
  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What strategies address contradictory solubility data for nitro-substituted morpholine derivatives in pharmacological assays?

  • Methodological Answer :
  • Shake-Flask Incubation : Measure solubility in PBS (pH 7.4) at 25°C for 24 hrs. For analogs like 4-(2-chlorobenzyl)morpholine, solubility ranges 180–184 μM, near assay maxima .
  • Co-solvent Systems : Use DMSO (≤1% v/v) to enhance solubility without disrupting protein binding. Validate via UV-Vis turbidity assays (λ = 600 nm) .
  • Data Reconciliation : Compare experimental results with computational predictions (e.g., ALOGPS 3.0) to resolve discrepancies from solvent polarity effects .

Q. How does the nitro group in this compound influence metabolic stability in cytochrome P450 (CYP) inhibition studies?

  • Methodological Answer :
  • Recombinant CYP Assays : Incubate with CYP2A13/3A4 isoforms (NADPH regeneration system, 37°C). Monitor parent compound depletion via LC-MS/MS. Nitro groups in morpholine analogs reduce clearance by 40–60% due to electron-withdrawing effects .
  • Metabolite ID : Use HRMS (Q-TOF) to detect nitro-reduction products (e.g., amine intermediates). For structural analogs, nitro-to-amine conversion occurs at t₁/₂ = 2–4 hrs in hepatic microsomes .

Experimental Design & Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for morpholine-nitroaryl derivatives?

  • Methodological Answer :
  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect eutectic impurities. For example, 4-(2-fluoro-4-nitrophenyl)morpholine showed mp variability (±3°C) due to residual solvents .
  • Crystallization Conditions : Recrystallize from ethanol/water (70:30) at 4°C. Slow cooling (0.5°C/min) improves crystal lattice uniformity .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices (f⁻) to identify electrophilic sites. Nitro groups at ortho positions enhance SNAr reactivity (ΔG‡ ~25 kcal/mol) .
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor reactions with amines (e.g., piperidine). Pseudo-first-order kinetics (kobs) correlate with computed activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.